

Technical Guide: 2,3,4-Trihydroxybenzophenone-d5

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Compound of Interest

Compound Name: *2,3,4-Trihydroxybenzophenone-d5*

Cat. No.: *B1164450*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,3,4-Trihydroxybenzophenone-d5**, a deuterated analogue of 2,3,4-Trihydroxybenzophenone. This document collates critical data, experimental protocols, and potential biological pathways to support research and development activities.

Core Compound Identification

The CAS number for 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 is 2708278-23-1[1][2][3]. This isotopically labeled compound is an analog of 2,3,4-Trihydroxybenzophenone, which is used in the manufacturing of antihistamines, hypnotics, and insecticides[4].

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for **2,3,4-Trihydroxybenzophenone-d5** and its unlabeled counterpart.

Table 1: Properties of **2,3,4-Trihydroxybenzophenone-d5**

Property	Value	Source
CAS Number	2708278-23-1	[1] [2] [3]
Molecular Formula	C ₁₃ D ₅ H ₅ O ₄	[1] [2]
Molecular Weight	235.25 g/mol	[1] [4]
Isotopic Enrichment	98 atom % D	[1]
Synonym(s)	Gallobenzophenone-d5, Alizarine Yellow A-d5	[1]
Storage Conditions	Room Temperature [1] or -20°C [4]	[1] [4]
Stability	Stable under recommended storage conditions. Re-analyze [1] after three years.	

Table 2: Properties of Unlabeled 2,3,4-Trihydroxybenzophenone

Property	Value	Source
CAS Number	1143-72-2	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₄	[5]
Molecular Weight	230.22 g/mol	
Melting Point	139-141 °C	[5]
Solubility	Ethanol: soluble 2%, clear	[5]
Appearance	Yellow powder	[5]
pH	6-7 (in H ₂ O)	[5]

Experimental Protocols

Detailed methodologies for key experiments involving 2,3,4-Trihydroxybenzophenone are outlined below. These protocols can be adapted for use with its deuterated form for tracer and

metabolic studies.

Quantification in Seawater via Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS

This method is used for the determination of hydroxylated benzophenone UV filters in seawater samples[6].

- Sample Preparation:

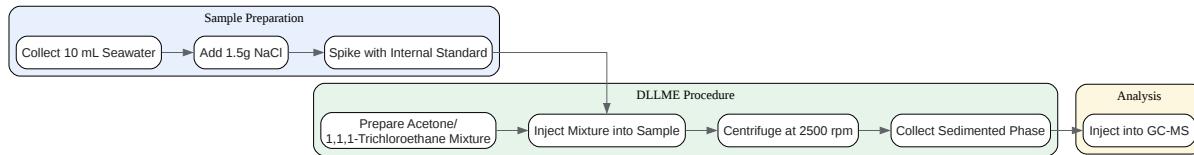
- Collect 10 mL of a seawater sample in a glass tube with a conical bottom.
- Add 1.5 g of NaCl and dissolve completely.
- Spike the sample with an appropriate internal standard.

- DLLME Procedure:

- Prepare a mixture of 500 μ L of acetone (disperser solvent) and 30 μ L of 1,1,1-trichloroethane (extraction solvent).
- Rapidly inject this mixture into the prepared seawater sample.
- A cloudy solution will form. Centrifuge for 5 minutes at 2500 rpm.
- The extraction solvent will sediment at the bottom of the conical tube.

- Analysis:

- Collect the sedimented phase using a microsyringe.
- Inject the collected phase into a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

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DLLME-GC-MS Workflow for Seawater Analysis.

Assessment of Neuroprotective Effects

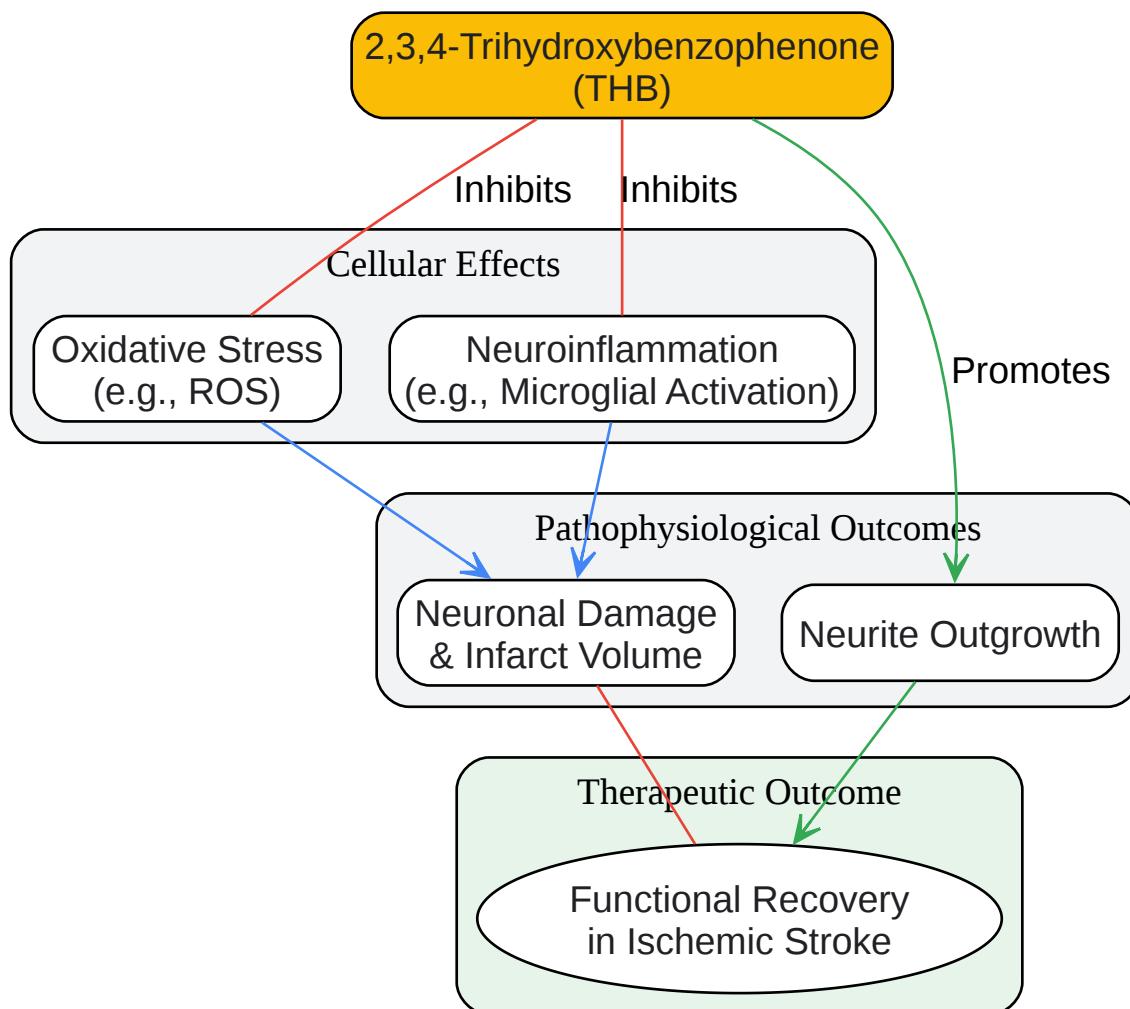
Recent studies have explored the potential of 2,3,4-Trihydroxybenzophenone (THB) in treating transient cerebral ischemic stroke[7]. Key assays are described below.

- Antioxidant Activity Assays:
 - DPPH (1,1-Diphenyl-2-picrylhydrazyl) Scavenging Assay: Measures the ability of THB to donate a hydrogen atom and scavenge the stable DPPH free radical.
 - ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay: Measures the capacity of THB to scavenge the ABTS radical cation.
- Anti-inflammatory Effects in BV2 Microglial Cells:
 - Culture BV2 microglial cells.
 - Activate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
 - Treat the activated cells with varying concentrations of THB.
 - Measure the levels of pro-inflammatory mediators (e.g., nitric oxide, cytokines) to determine the anti-inflammatory effects of THB.

- Neurite Outgrowth in Neuro2a Cells:
 - Culture mouse neuroblastoma (Neuro2a) cells.
 - Treat the cells with THB.
 - Measure the percentage of neurite-bearing cells and the average neurite length to assess the effect of THB on neuronal differentiation and growth.

Signaling Pathways and Mechanisms of Action

2,3,4-Trihydroxybenzophenone exhibits multiple biological activities, including estrogenic effects, and more recently discovered antioxidant and anti-neuroinflammatory properties[6][7]. Its protective role in ischemic stroke is thought to be mediated through the suppression of oxidative stress and neuroinflammation, which in turn reduces neuronal damage and promotes functional recovery.



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Proposed neuroprotective mechanism of THB.

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